molecular formula C8H8N2S B12852758 Thieno[3,2-c]pyridine-6-methanamine

Thieno[3,2-c]pyridine-6-methanamine

Cat. No.: B12852758
M. Wt: 164.23 g/mol
InChI Key: FTZYNKDAKJGDFE-UHFFFAOYSA-N
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Description

Thieno[3,2-c]pyridine-6-methanamine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,2-c]pyridine-6-methanamine typically involves the construction of the thieno[3,2-c]pyridine core followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiophene with 2-bromo-3-pyridinecarboxaldehyde in the presence of a base can yield the desired thieno[3,2-c]pyridine core. Subsequent functionalization with methanamine can be achieved through reductive amination or other suitable methods .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-c]pyridine-6-methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thieno[3,2-c]pyridine-6-carboxylic acid, while reduction may produce thieno[3,2-c]pyridine-6-methanol .

Mechanism of Action

The mechanism of action of thieno[3,2-c]pyridine-6-methanamine involves its interaction with specific molecular targets and pathways. For example, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact mechanism depends on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[3,2-c]pyridine-6-methanamine is unique due to its specific ring fusion pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new drugs and materials .

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

thieno[3,2-c]pyridin-6-ylmethanamine

InChI

InChI=1S/C8H8N2S/c9-4-7-3-8-6(5-10-7)1-2-11-8/h1-3,5H,4,9H2

InChI Key

FTZYNKDAKJGDFE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C=NC(=C2)CN

Origin of Product

United States

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